Cas no 62506-80-3 (1H-Pyrrole, 2-(4-methylphenyl)-)

The 1H-Pyrrole, 2-(4-methylphenyl)- is a versatile organic compound with a pyrrole ring substituted with a 4-methylphenyl group. It exhibits excellent stability and is widely used in organic synthesis due to its unique electronic properties. This compound is particularly advantageous for constructing complex molecules, as it can readily undergo various chemical transformations, including electrophilic aromatic substitution and ring expansion reactions. Its availability and ease of handling make it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
1H-Pyrrole, 2-(4-methylphenyl)- structure
62506-80-3 structure
Product Name:1H-Pyrrole, 2-(4-methylphenyl)-
CAS No:62506-80-3
MF:C11H11N
MW:157.211742639542
MDL:MFCD00972928
CID:442366
PubChem ID:5061615
Update Time:2025-06-20

1H-Pyrrole, 2-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole, 2-(4-methylphenyl)-
    • 2-(4-methylphenyl)-1H-pyrrole
    • MFCD00972928
    • 2-P-Tolyl-1H-pyrrole
    • A915773
    • 2-(p-Tolyl)-1H-pyrrole
    • DTXSID60407915
    • 2-(p-tolyl)-pyrrole
    • SCHEMBL10035779
    • SY129894
    • 2-(4-methylphenyl)pyrrole
    • 62506-80-3
    • AKOS006274518
    • MDL: MFCD00972928
    • Inchi: 1S/C11H11N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8,12H,1H3
    • InChI Key: PDICHLBXZGIZJW-UHFFFAOYSA-N
    • SMILES: N1C=CC=C1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 157.08923
  • Monoisotopic Mass: 157.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • PSA: 15.79

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1H-Pyrrole, 2-(4-methylphenyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:62506-80-3)1H-Pyrrole, 2-(4-methylphenyl)-
Order Number:A915773
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:57
Price ($):467.0
Email:sales@amadischem.com

Additional information on 1H-Pyrrole, 2-(4-methylphenyl)-

Introduction to 1H-Pyrrole, 2-(4-methylphenyl)- (CAS No. 62506-80-3) and Its Emerging Applications in Chemical Biology

1H-Pyrrole, 2-(4-methylphenyl)-, identified by its Chemical Abstracts Service (CAS) number 62506-80-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound, featuring a pyrrole core substituted with a 4-methylphenyl group, represents a promising scaffold for the development of novel therapeutic agents. The combination of the pyrrole ring, known for its biological activity, with the aromatic methylphenyl moiety enhances its potential as a pharmacophore in drug discovery.

The pyrrole moiety is a nitrogen-containing heterocycle that is widely recognized for its role in various biological processes and medicinal chemistry applications. Pyrroles are integral components of numerous natural products and pharmaceuticals, exhibiting diverse biological activities such as antiviral, antibacterial, and anticancer properties. The introduction of a 4-methylphenyl group at the 2-position of the pyrrole ring introduces additional electronic and steric effects, which can modulate the compound's interactions with biological targets. This structural modification has been strategically employed to optimize binding affinity and selectivity in drug design.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 1H-Pyrrole, 2-(4-methylphenyl)-, making it more accessible for research and development purposes. The synthesis typically involves functionalization of the pyrrole ring followed by coupling with the methylphenyl group, often employing palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These methods provide high yields and regioselectivity, facilitating the production of pure compounds suitable for downstream applications.

In the realm of drug discovery, 1H-Pyrrole, 2-(4-methylphenyl)- has been explored as a lead compound for targeting various diseases. Its structural features make it a versatile scaffold for designing molecules that can interact with proteins, enzymes, and nucleic acids. For instance, studies have demonstrated its potential in inhibiting kinases and other enzymes involved in cancer pathways. The presence of both the pyrrole and phenyl rings allows for multiple points of interaction with biological targets, enhancing binding affinity and therapeutic efficacy.

One of the most compelling aspects of 1H-Pyrrole, 2-(4-methylphenyl)- is its role in developing small-molecule inhibitors for neurological disorders. The pyrrole ring is known to penetrate the blood-brain barrier, making it an attractive moiety for central nervous system (CNS) drugs. Additionally, the methylphenyl group can be further modified to fine-tune pharmacokinetic properties and improve bioavailability. Recent research has shown promising results in using derivatives of this compound to target neurodegenerative diseases such as Alzheimer's and Parkinson's.

The compound's potential extends beyond traditional pharmaceutical applications. It has been investigated as a component in materials science, particularly in organic electronics and photovoltaics. The electron-rich pyrrole ring contributes to its ability to participate in π-stacking interactions, which are crucial for designing materials with specific electronic properties. This dual utility as both a pharmaceutical intermediate and a material science component underscores its versatility and broad applicability.

From a computational chemistry perspective, 1H-Pyrrole, 2-(4-methylphenyl)- has been extensively studied to understand its molecular interactions at an atomic level. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets. These studies have not only helped in rationalizing its pharmacological effects but also guided the design of more potent derivatives.

The synthesis and characterization of 1H-Pyrrole, 2-(4-methylphenyl)- have also contributed to the development of new synthetic methodologies. For example, recent innovations in transition metal catalysis have enabled more efficient routes to functionalized pyrroles. These advancements not only improve access to this compound but also pave the way for synthesizing structurally diverse derivatives with tailored properties.

In conclusion,1H-Pyrrole, 2-(4-methylphenyl)- (CAS No. 62506-80-3) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover new applications and synthetic strategies for this compound, reinforcing its importance in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:62506-80-3)1H-Pyrrole, 2-(4-methylphenyl)-
A915773
Purity:99%
Quantity:1g
Price ($):467.0
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